

"2-Fluoro-4-(methoxycarbonyl)benzoic acid" chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Fluoro-4-(methoxycarbonyl)benzoic acid

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An In-depth Technical Guide to **2-Fluoro-4-(methoxycarbonyl)benzoic acid**

Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-4-(methoxycarbonyl)benzoic acid**, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and spectroscopic data. A validated, step-by-step synthesis protocol is presented, accompanied by a discussion of the underlying chemical principles. Furthermore, this guide explores the compound's reactivity and highlights its significant applications, particularly as a foundational building block in the development of novel therapeutics such as retinoid-X-receptor (RXR) modulators. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile molecule.

Introduction

2-Fluoro-4-(methoxycarbonyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a fluorine atom, a carboxylic acid group, and a methyl ester group on a benzene ring, imparts a unique combination of reactivity and functionality. The presence of the electron-withdrawing fluorine atom and carbonyl groups significantly influences the electronic properties of the aromatic ring, making it a valuable synthon for constructing more complex molecular architectures. Its primary importance lies in its role as a precursor in multi-step

syntheses, where the distinct functional groups can be selectively modified. Notably, it has been instrumental in the synthesis of novel diazepinylbenzoic acid derivatives investigated as antagonists for the retinoid-X-receptor, a target of significant interest for treating metabolic diseases and cancer.[1][2]

Nomenclature and Chemical Structure

A precise understanding of the compound's identity is critical for unambiguous scientific communication.

- IUPAC Name: **2-Fluoro-4-(methoxycarbonyl)benzoic acid**
- Synonym: 4-(methoxycarbonyl)-2-fluorobenzoic acid[1][2]
- CAS Number: 314241-04-8[3]
- Molecular Formula: $C_9H_7FO_4$ [1][3][4]
- Molecular Weight: 198.15 g/mol [1][4]

Chemical Structure

The molecule consists of a benzoic acid backbone substituted with a fluorine atom at the C2 position and a methoxycarbonyl group ($-COOCH_3$) at the C4 position.

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Figure 1: 2D Chemical Structure

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule.[1][2] The benzene ring and the methoxycarbonyl group

are nearly coplanar, with a minimal dihedral angle of approximately 1.5° between them.^{[1][2][5]} However, the carboxylic acid group is twisted out of the plane of the benzene ring by about 20.2° .^{[1][2][5]} This non-coplanarity is a common feature in ortho-substituted benzoic acids due to steric hindrance. In the solid state, the molecules form classic carboxylate inversion dimers through intermolecular O—H \cdots O hydrogen bonds.^{[1][2][5]}

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, characterization, and quality control of the compound.

Physical Properties

Property	Value	Source
Appearance	White solid / crystals	^[1]
Melting Point	154–155 °C	^[1]
Molecular Formula	C ₉ H ₇ FO ₄	^{[1][3][4]}
Molecular Weight	198.15 g/mol	^{[1][4]}
Solubility	Soluble in ethyl acetate, CDCl ₃	^[1]

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure and purity of the compound. The data below is derived from published characterizations.^[1]

Technique	Data Interpretation
¹ H NMR	(400 MHz, CDCl ₃) δ 10.5 (br s, 1H, -COOH), 8.10 (t, J = 7.8 Hz, 1H, Ar-H), 7.89 (d, J = 8.2 Hz, 1H, Ar-H), 7.82 (d, J = 11.0 Hz, 1H, Ar-H), 3.97 (s, 3H, -OCH ₃).
¹³ C NMR	(100.6 MHz, CDCl ₃) δ 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8. The multiple peaks for some carbons are due to C-F coupling.
LC-MS	(APCI, M+) calculated for C ₉ H ₇ O ₄ F: 198.0328; found: 198.0331.

Synthesis and Purification

The synthesis of **2-Fluoro-4-(methoxycarbonyl)benzoic acid** is reliably achieved through the oxidation of the corresponding benzaldehyde derivative. The following protocol is adapted from established literature methods.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Oxidation of 3-Fluoro-4-formyl methyl benzoate

Causality: This protocol employs a Pinnick-type oxidation, which is highly effective for converting aldehydes to carboxylic acids without over-oxidation. Sodium chlorite (NaClO₂) is the oxidant, and sulfamic acid is used as a chlorine scavenger to prevent side reactions.

Materials:

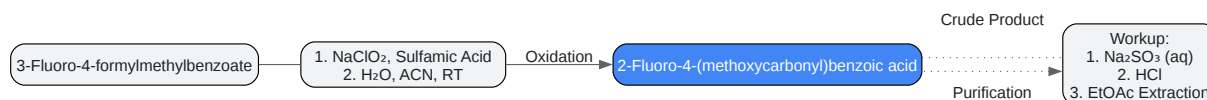
- 3-Fluoro-4-formyl methyl benzoate
- Sulfamic acid (NH₂SO₃H)
- Sodium chlorite (NaClO₂, 80%)
- Water (H₂O)

- Acetonitrile (ACN)
- Saturated aqueous sodium sulfite (Na_2SO_3) solution
- 1 N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine

Procedure:

- **Reaction Setup:** In a suitable flask, combine 3-fluoro-4-formylmethylbenzoate (1.0 eq), sulfamic acid (1.1 eq), water, and acetonitrile.
- **Addition of Oxidant:** While stirring at room temperature, slowly add a solution of 80% sodium chlorite (1.07 eq) in water. The slow addition is crucial to control the exothermic reaction and ensure selectivity.
- **Reaction Monitoring:** Stir the mixture for 1 hour at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Pour the reaction mixture into a saturated aqueous solution of Na_2SO_3 . This step quenches any unreacted NaClO_2 and other reactive chlorine species.
- **Acidification and Extraction:** Acidify the solution by adding 1 N HCl. Extract the aqueous layer three times with ethyl acetate. The acidification ensures the product is in its protonated, organic-soluble carboxylic acid form.
- **Washing and Drying:** Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Remove the solvent in vacuo using a rotary evaporator to yield the crude product as a white solid.
- **Purification:** The crude product can be purified by crystallization from hot ethyl acetate to yield pure **2-Fluoro-4-(methoxycarbonyl)benzoic acid** as white crystals.^[1]

Synthesis Workflow Diagram



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Caption: Oxidation workflow for the synthesis of the title compound.

Applications in Research and Development

The strategic placement of three distinct functional groups makes this compound a highly valuable building block in medicinal chemistry.

Precursor for Retinoid-X-Receptor (RXR) Antagonists

The most prominent application of **2-Fluoro-4-(methoxycarbonyl)benzoic acid** is as a key intermediate in the synthesis of diazepinylbenzoic acid derivatives.^{[1][2][4]} These complex molecules have been investigated as potent and selective antagonists of the retinoid-X-receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene expression related to metabolism, cell differentiation, and proliferation. Antagonists of RXR are being explored as potential therapeutics for metabolic disorders like obesity and diabetes, as well as for various cancers.^{[1][2]} The carboxylic acid and ester functionalities of the title compound serve as handles for further chemical elaboration to build the final diazepine structure.

Role as a Chemical Building Block

The molecule's reactivity allows for selective transformations:

- The carboxylic acid can be converted into amides, esters, or acid chlorides.
- The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid or reduced.

- The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions under specific conditions.

This versatility allows chemists to incorporate the 2-fluoro-4-carboxyphenyl moiety into a wide range of larger, more complex target molecules.

Application Workflow Diagram



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